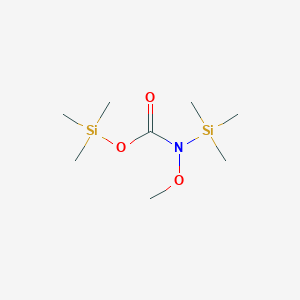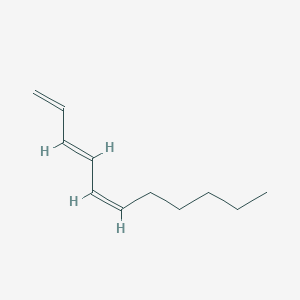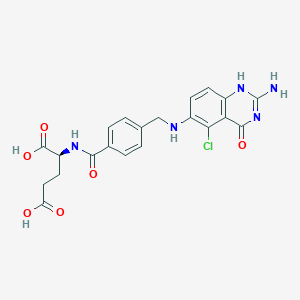
5-Chloro-5,8-dideazaisofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5,8-dideazaisofolic acid (CDIA) is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDIA is a folate analog that has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Mécanisme D'action
5-Chloro-5,8-dideazaisofolic acid inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, 5-Chloro-5,8-dideazaisofolic acid prevents the production of thymidine, a building block of DNA. This leads to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
5-Chloro-5,8-dideazaisofolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. 5-Chloro-5,8-dideazaisofolic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, 5-Chloro-5,8-dideazaisofolic acid has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-5,8-dideazaisofolic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. 5-Chloro-5,8-dideazaisofolic acid has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, 5-Chloro-5,8-dideazaisofolic acid has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-Chloro-5,8-dideazaisofolic acid has not been extensively studied in animal models, making it difficult to assess its efficacy and safety in vivo.
Orientations Futures
There are several future directions for 5-Chloro-5,8-dideazaisofolic acid research. One area of focus is the development of 5-Chloro-5,8-dideazaisofolic acid derivatives with improved solubility and bioavailability. Another area of focus is the study of 5-Chloro-5,8-dideazaisofolic acid in animal models to assess its efficacy and safety in vivo. 5-Chloro-5,8-dideazaisofolic acid may also have potential applications in the treatment of viral infections, such as HIV and hepatitis C. Overall, 5-Chloro-5,8-dideazaisofolic acid is a promising compound with potential therapeutic applications in cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
5-Chloro-5,8-dideazaisofolic acid is synthesized from 5,8-dideazaisofolic acid (DDIA) through a series of chemical reactions. DDIA is first reacted with phosphorus oxychloride to form 5-chloro-5,8-dideazaisofolic acid chloride. This compound is then reacted with sodium azide to form 5-Chloro-5,8-dideazaisofolic acid.
Applications De Recherche Scientifique
5-Chloro-5,8-dideazaisofolic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-Chloro-5,8-dideazaisofolic acid has also been shown to enhance the efficacy of chemotherapy drugs, such as 5-fluorouracil and cisplatin. In addition, 5-Chloro-5,8-dideazaisofolic acid has been studied for its potential use in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
102743-78-2 |
|---|---|
Nom du produit |
5-Chloro-5,8-dideazaisofolic acid |
Formule moléculaire |
C21H20ClN5O6 |
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1 |
Clé InChI |
GBFUWHPCXNMVFC-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
5-chloro-5,8-dideazaisofolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



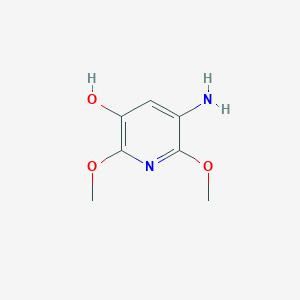
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)




![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

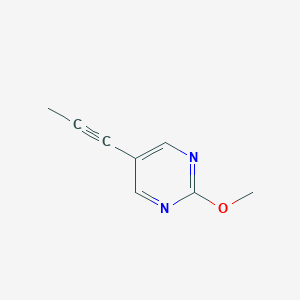
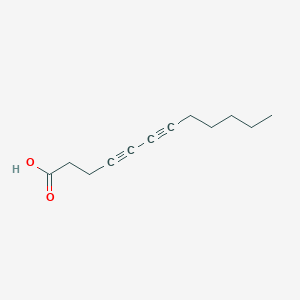
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

